BEMESETRON
Overview
Description
Preparation Methods
MDL 72222 can be synthesized through the reaction of tropine with 3,5-dichlorobenzoyl chloride. The reaction is typically carried out at a temperature of 140°C . The synthetic route involves the formation of a 3,5-dichlorobenzoate ester of tropine, resulting in the final product, MDL 72222 .
Chemical Reactions Analysis
MDL 72222 undergoes various chemical reactions, including:
Oxidation: MDL 72222 can be oxidized under specific conditions, leading to the formation of its N-oxide derivative.
Substitution: The compound can undergo substitution reactions, particularly at the 3,5-dichlorobenzoate moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents like methyl iodide . The major products formed from these reactions include N-oxide derivatives and substituted benzoate esters .
Scientific Research Applications
MDL 72222 has several scientific research applications:
Mechanism of Action
MDL 72222 exerts its effects by selectively blocking the 5-hydroxytryptamine 3 receptor. This receptor is involved in mediating various physiological responses, including neurotransmission and the regulation of gastrointestinal motility . By antagonizing this receptor, MDL 72222 can modulate the effects of serotonin and other neurotransmitters, leading to its observed pharmacological effects .
Comparison with Similar Compounds
MDL 72222 is unique in its high selectivity and potency as a 5-hydroxytryptamine 3 receptor antagonist. Similar compounds include:
Tropanserin: Another selective 5-hydroxytryptamine 3 receptor antagonist with similar pharmacological properties.
Tropisetron: A compound used clinically as an antiemetic, also targeting the 5-hydroxytryptamine 3 receptor.
Zatosetron: A potent 5-hydroxytryptamine 3 receptor antagonist used in research.
Ricasetron: Another selective antagonist of the 5-hydroxytryptamine 3 receptor.
MDL 72222 stands out due to its specific application in scientific research and its high selectivity for the 5-hydroxytryptamine 3 receptor .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJNPLVXBISNSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860578 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329912-91-6 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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